molecular formula C22H22N4O4S2 B2832211 N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1007550-97-1

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2832211
CAS No.: 1007550-97-1
M. Wt: 470.56
InChI Key: KDQHRLHJSQEUSL-UHFFFAOYSA-N
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Description

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a thienopyrazole core with a benzamide moiety, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrazole ring system.

    Coupling with Benzamide: The thienopyrazole intermediate is then coupled with a benzamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the benzamide moiety with pyrrolidine sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield and purity.

    Catalysis: Use of catalysts to improve reaction efficiency and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the oxido group or other reactive sites.

    Reduction: Reduction reactions can target the oxido group or other functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield further oxidized derivatives, while substitution reactions could introduce various functional groups, leading to a range of analogs with potentially different properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features could make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide might be explored for its potential therapeutic properties. It could be investigated for activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It might also find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways and cellular responses.

    DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrazole Derivatives: Compounds with similar thienopyrazole cores but different substituents.

    Benzamide Derivatives: Molecules featuring the benzamide moiety with various functional groups.

    Sulfonyl Compounds: Compounds containing sulfonyl groups, which may have similar reactivity and properties.

Uniqueness

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of structural features. The presence of the oxido group, thienopyrazole core, and pyrrolidinylsulfonyl benzamide moiety distinguishes it from other compounds, potentially leading to unique chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of this compound, characterized by a thieno[3,4-c]pyrazole core and a sulfonamide moiety, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3S, with a molecular weight of approximately 398.47 g/mol. The presence of the 5-oxido group enhances its stability and reactivity, which may contribute to its biological activity.

Table 1: Structural Features

FeatureDescription
Core StructureThieno[3,4-c]pyrazole
Functional GroupsSulfonamide, Oxido
Molecular Weight398.47 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves inhibition of bacterial cell wall biosynthesis.

Anticancer Activity

The anticancer potential of thieno[3,4-c]pyrazole derivatives has been explored in various studies. These compounds have been shown to induce apoptosis in cancer cell lines through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thieno[3,4-c]pyrazole derivatives against gram-positive bacteria. The results demonstrated that specific compounds exhibited minimum inhibitory concentrations (MICs) below 32 µg/mL against MRSA .
  • Cytotoxicity in Cancer Cells : In vitro tests on HeLa and HEK293T cells indicated that certain derivatives exhibited cytotoxic effects at concentrations as low as 10 µM. The compounds were further evaluated for their potential to enhance the efficacy of existing chemotherapeutics .

The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds from this class have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis .
  • Apoptosis Induction : The mechanism involves activation of caspases and modulation of Bcl-2 family proteins leading to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the uniqueness of N-(5-oxido...) compared to other similar compounds, a comparison table can be useful.

Table 2: Comparative Analysis

Compound NameBiological ActivityUnique Features
N-(5-cyclopropyl-pyrazol-3-yloxy)-2-thiophenecarboxamideAntitumorIncorporates thiophene ring
N-(2-methylthienyl)-N’-(pyridinyl)ureaAnticancerDifferent heterocyclic framework
N-(5-methoxyphenyl)-4-(morpholinosulfonyl)benzamideAntimicrobialContains morpholine sulfonamide group

Properties

IUPAC Name

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c27-22(16-8-10-18(11-9-16)32(29,30)25-12-4-5-13-25)23-21-19-14-31(28)15-20(19)24-26(21)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQHRLHJSQEUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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